molecular formula C20H17ClN4O3S2 B3013999 N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895103-23-8

N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No. B3013999
M. Wt: 460.95
InChI Key: ILRPPVDALCKUKO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Insights and Synthetic Routes

  • Heterocyclic Synthesis : Thioureido-acetamides, which share structural motifs with the compound , are noted for their role in the synthesis of various heterocycles via one-pot cascade reactions. This demonstrates the versatility of such compounds in generating biologically relevant heterocyclic structures with excellent atom economy (J. Schmeyers & G. Kaupp, 2002) sourcesource.

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Analogues of the compound, designed to enhance metabolic stability, have been investigated for their potential to inhibit PI3Kα and mTOR, demonstrating the chemical's relevance in targeting cancer pathways (Markian M Stec et al., 2011) sourcesource.

  • Antitumor Activity : Research into benzodifuranyl and thiazolopyrimidines derivatives, related to the compound of interest, has highlighted their potential as anti-inflammatory and analgesic agents, with some compounds showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem et al., 2020) sourcesourcesource.

  • Src Kinase Inhibition and Anticancer Activities : A study on N-benzyl-substituted acetamide derivatives containing a thiazole ring, similar in structure to the compound of interest, showed inhibition of Src kinase, a key target in cancer therapy, suggesting the potential utility of these compounds in anticancer strategies (Asal Fallah-Tafti et al., 2011) sourcesource.

Safety And Hazards

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Future Directions

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Please consult a relevant expert or database for specific information on this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S2/c1-12-7-8-13(21)9-15(12)23-18(26)11-29-20-22-10-17-19(24-20)14-5-3-4-6-16(14)25(2)30(17,27)28/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRPPVDALCKUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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